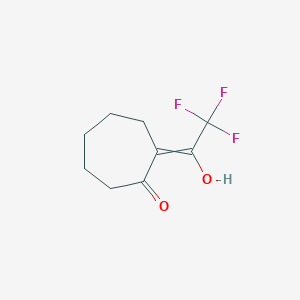![molecular formula C10H7ClF2O3 B12439329 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B12439329.png)
3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 3-[5-cloro-2-(difluorometoxi)fenil]prop-2-enoico, también conocido como ácido (E)-3-[5-cloro-2-(difluorometoxi)fenil]prop-2-enoico, es un compuesto químico con la fórmula molecular C10H7ClF2O3 y un peso molecular de 248,61 g/mol . Este compuesto se utiliza principalmente en entornos de investigación, particularmente en los campos de la química y la biología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 3-[5-cloro-2-(difluorometoxi)fenil]prop-2-enoico típicamente involucra la reacción de 5-cloro-2-(difluorometoxi)benzaldehído con ácido malónico en presencia de una base, seguido de descarboxilación . Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y temperaturas que van desde 50 °C hasta 100 °C.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y la utilización de reactores a gran escala para garantizar una calidad y un rendimiento consistentes del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 3-[5-cloro-2-(difluorometoxi)fenil]prop-2-enoico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.
Sustitución: Las reacciones de sustitución de halógenos pueden reemplazar el átomo de cloro con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) y borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Sustitución: Los reactivos como yoduro de sodio (NaI) en acetona pueden facilitar las reacciones de intercambio de halógenos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o alcanos .
Aplicaciones Científicas De Investigación
El Ácido 3-[5-cloro-2-(difluorometoxi)fenil]prop-2-enoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se utiliza en estudios que involucran la inhibición de enzimas y las interacciones de proteínas.
Medicina: Se están llevando a cabo investigaciones sobre posibles aplicaciones terapéuticas, como propiedades antiinflamatorias o anticancerígenas.
Industria: Sirve como intermediario en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del Ácido 3-[5-cloro-2-(difluorometoxi)fenil]prop-2-enoico involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo, evitando así el acceso del sustrato. Además, puede modular las vías de señalización interactuando con receptores celulares, lo que lleva a respuestas celulares alteradas .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3-(3-cloro-4-hidroxi-5-metoxi-fenil)prop-2-enoico: Este compuesto comparte una estructura similar pero tiene diferentes grupos funcionales, lo que lleva a propiedades químicas y reactividad distintas.
Ácido 2-propenoico, 3-[5-cloro-2-(difluorometoxi)fenil]-, (2E): Otro compuesto estructuralmente relacionado con aplicaciones similares en investigación.
Singularidad
El Ácido 3-[5-cloro-2-(difluorometoxi)fenil]prop-2-enoico es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Su grupo difluorometoxi, en particular, mejora su estabilidad y lipofilicidad, convirtiéndolo en un compuesto valioso en diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C10H7ClF2O3 |
|---|---|
Peso molecular |
248.61 g/mol |
Nombre IUPAC |
3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H7ClF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15) |
Clave InChI |
CHRACTNYZGBMOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone](/img/structure/B12439249.png)
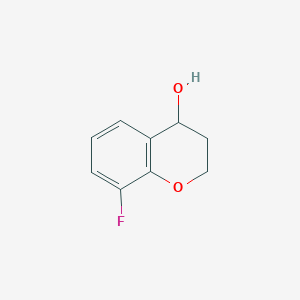
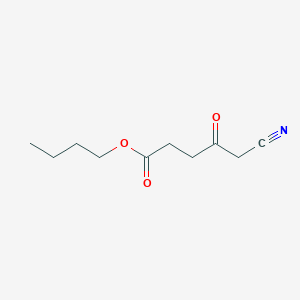
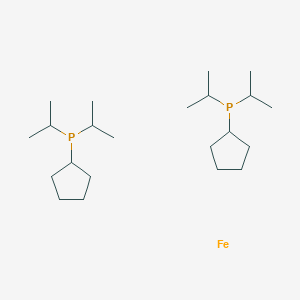

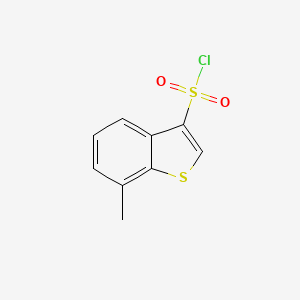

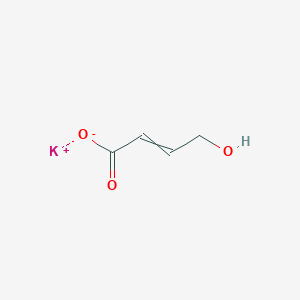
![2-[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid](/img/structure/B12439296.png)

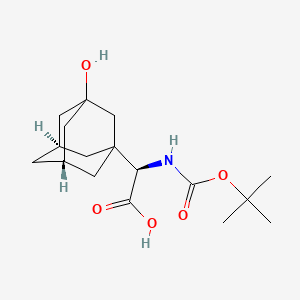
![1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine](/img/structure/B12439342.png)
![1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12439345.png)
